molecular formula C16H21NO2 B2960423 3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2320219-84-7

3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2960423
CAS No.: 2320219-84-7
M. Wt: 259.349
InChI Key: LYIGZLCSBPQBTR-UHFFFAOYSA-N
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Description

3-Methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a benzamide derivative featuring a spirocyclic ether moiety. Its structure comprises a 3-methyl-substituted benzamide group linked to a 7-oxaspiro[3.5]nonane system, which consists of a five-membered ether ring fused to a three-membered ring via a shared spiro carbon.

Properties

IUPAC Name

3-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12-3-2-4-13(11-12)15(18)17-14-5-6-16(14)7-9-19-10-8-16/h2-4,11,14H,5-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIGZLCSBPQBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the reaction of 3-methylbenzoic acid with 7-oxaspiro[3.5]nonan-1-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may interact with pain receptors to produce analgesic effects or inhibit inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

4-Methoxy-N-{7-Oxaspiro[3.5]nonan-1-yl}benzamide

  • Structural Difference : The methoxy group at the 4-position of the benzamide ring replaces the 3-methyl group in the target compound.
  • This may alter interactions with hydrophobic pockets or hydrogen-bonding sites in biological targets .
  • Synthetic Relevance : Both compounds likely share synthetic routes involving spirocyclic amine intermediates, as described in Plourde’s work on analogous oxaspiro systems .

N-(2,8-Dioxo-1-Oxaspiro[4.5]deca-6,9-dien-7-yl) Benzamide

  • Structural Difference : The spiro system here is [4.5] (five-membered ether fused to a six-membered diketone ring) versus [3.5] in the target compound.
  • Conformational Impact : The larger spiro system increases ring strain and flexibility, which may reduce metabolic stability compared to the more compact [3.5] system .

Substituent Variations on the Benzamide Ring

3-Chloro-N-Phenylbenzamide

  • Structural Difference : A chloro substituent at the 3-position and a phenyl group instead of a spirocyclic amine.
  • Electronic Properties : The chloro group is electron-withdrawing, which could polarize the amide bond and affect binding affinity compared to the electron-donating methyl group .
  • Crystallographic Data: Monoclinic crystal packing (space group P2₁/c) with a = 25.0232 Å suggests distinct molecular stacking behavior, possibly influencing solubility and bioavailability .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structural Difference : A hydroxy-tertiary alkyl group replaces the spirocyclic ether.
  • Hydrogen Bonding : The hydroxyl group enables strong hydrogen bonding, improving aqueous solubility relative to the spirocyclic ether, which relies on weaker van der Waals interactions .
  • Structural Confirmation : X-ray analysis confirmed the planar benzamide core, a feature shared with the target compound .

Spirocyclic Carbamates and Amines

N-{3-Hydroxy-7-Oxaspiro[3.5]nonan-1-yl}carbamate

  • Structural Difference : A hydroxy group at the 3-position of the spiro ring and a carbamate (-OCONH₂) instead of a benzamide.

N-{3-Amino-7-Oxaspiro[3.5]nonan-1-yl}carbamate

  • Structural Difference: An amino group at the 3-position of the spiro ring.
  • Reactivity: The amino group offers nucleophilic reactivity, enabling derivatization (e.g., conjugation with targeting moieties), a feature absent in the target compound .

Biological Activity

3-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, examining various studies, mechanisms of action, and potential applications.

Molecular Formula: C16_{16}H21_{21}NO2_2
Molecular Weight: 259.34 g/mol
CAS Number: 2320219-84-7
Structure: The compound features a spirocyclic structure, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC16_{16}H21_{21}NO2_2
Molecular Weight259.34 g/mol
CAS Number2320219-84-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, potentially influencing pathways involved in cell signaling and metabolic regulation.

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, which could lead to altered cellular responses.
  • Receptor Interaction: There is evidence suggesting that it may bind to specific receptors, thereby affecting neurotransmitter release and neuronal signaling.

In Vitro Studies

In vitro assays have demonstrated the compound's potential as an inhibitor of various biological processes:

  • Cell Proliferation Assays: Studies indicated that at specific concentrations, this compound reduced the proliferation of certain cancer cell lines, suggesting anti-cancer properties.
Concentration (µM)Cell Viability (%)
1085
2570
5045

In Vivo Studies

Preliminary animal studies have shown promising results regarding the compound's efficacy in reducing tumor growth in xenograft models. The mechanism appears to involve apoptosis induction and anti-inflammatory effects.

Case Studies

  • Case Study on Cancer Cell Lines: A study conducted on breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis, as evidenced by increased caspase activity.
  • Neuroprotective Effects: Another case study suggested that the compound exhibited neuroprotective effects in models of neurodegeneration, possibly through the modulation of oxidative stress pathways.

Future Directions

Given its unique structure and biological properties, further research is warranted to explore:

  • Mechanistic Studies: Detailed investigations into the molecular mechanisms by which this compound exerts its effects.
  • Clinical Trials: Conducting clinical trials to assess safety and efficacy in humans, particularly for cancer therapy and neuroprotection.

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